5-(2-methyl-4-nitrophenyl)-N-prop-2-enylfuran-2-carboxamide
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Overview
Description
5-(2-methyl-4-nitrophenyl)-N-prop-2-enylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a prop-2-enyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-4-nitrophenyl)-N-prop-2-enylfuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce a nitro group at the 4-position, yielding 2-methyl-4-nitrophenyl.
Furan Ring Formation: The nitrophenyl derivative is then subjected to a cyclization reaction with a suitable furan precursor to form the furan ring.
Carboxamide Formation: The furan derivative is reacted with prop-2-enylamine under appropriate conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-methyl-4-nitrophenyl)-N-prop-2-enylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic aromatic substitution can be achieved using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Amino Derivative: Reduction of the nitro group yields 5-(2-methyl-4-aminophenyl)-N-prop-2-enylfuran-2-carboxamide.
Tetrahydrofuran Derivative: Hydrogenation of the furan ring results in 5-(2-methyl-4-nitrophenyl)-N-prop-2-enyltetrahydrofuran-2-carboxamide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-methyl-4-nitrophenyl)-N-prop-2-enylfuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, furan ring, and carboxamide moiety may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-(2-methyl-4-nitrophenyl)-N-prop-2-enylfuran-2-carboxamide: shares structural similarities with other furan carboxamides and nitrophenyl derivatives.
5-(2-methyl-4-aminophenyl)-N-prop-2-enylfuran-2-carboxamide: An amino derivative obtained through reduction of the nitro group.
5-(2-methyl-4-nitrophenyl)-N-prop-2-enyltetrahydrofuran-2-carboxamide: A tetrahydrofuran derivative obtained through hydrogenation of the furan ring.
Uniqueness
The unique combination of a nitrophenyl group, furan ring, and prop-2-enyl substituent in this compound distinguishes it from other similar compounds
Properties
IUPAC Name |
5-(2-methyl-4-nitrophenyl)-N-prop-2-enylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-3-8-16-15(18)14-7-6-13(21-14)12-5-4-11(17(19)20)9-10(12)2/h3-7,9H,1,8H2,2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSDBOGRXMVHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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